molecular formula C22H20ClN3O2S B2792843 (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 919709-77-6

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2792843
CAS No.: 919709-77-6
M. Wt: 425.93
InChI Key: RMPJFQLFZCDGJH-UHFFFAOYSA-N
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Description

The compound "(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" features a methanone bridge connecting two heterocyclic moieties: a 3-(2-chlorophenyl)-5-methylisoxazole ring and a 2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazole group. The isoxazole ring contributes aromaticity and steric bulk due to the 2-chlorophenyl substituent, while the dihydroimidazole core introduces conformational flexibility and a thioether linkage, which may influence solubility and reactivity.

Properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2S/c1-14-7-9-16(10-8-14)13-29-22-24-11-12-26(22)21(27)19-15(2)28-25-20(19)17-5-3-4-6-18(17)23/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPJFQLFZCDGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular structure includes an isoxazole ring and an imidazole derivative, which are known for their diverse biological activities. Its molecular weight is approximately 481.9 g/mol, and it features a combination of aromatic and heterocyclic components that contribute to its pharmacological profile.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds containing isoxazole and imidazole rings have shown significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy.
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease, which are targets in treating neurodegenerative diseases and infections respectively.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Interaction with Enzymes : The presence of the isoxazole and imidazole moieties allows for interaction with enzyme active sites, potentially leading to inhibition.
  • Disruption of Cellular Processes : By interfering with cellular signaling pathways or metabolic processes, the compound may exert cytotoxic effects on rapidly dividing cells.

Research Findings and Case Studies

Recent studies have highlighted the biological activity of related compounds, providing insights into the potential efficacy of this compound:

StudyFindings
Antibacterial Activity A study demonstrated that similar compounds showed significant inhibition against MRSA, with MIC values indicating strong antibacterial potential .
Cytotoxicity Research on related isoxazole derivatives revealed IC50 values in the low micromolar range against various cancer cell lines .
Enzyme Inhibition Compounds with similar structures were found to inhibit urease effectively, with IC50 values significantly lower than standard inhibitors .

Comparison with Similar Compounds

Isoxazole Derivatives

The target compound’s isoxazole moiety is substituted with a 2-chlorophenyl group, contrasting with derivatives like 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (), which uses a chloromethylphenyl-substituted imidazole. The nitro group in the latter may enhance electrophilicity, while the 2-chlorophenyl group in the target compound provides steric hindrance and lipophilicity .

Imidazole and Dihydroimidazole Derivatives

The dihydroimidazole group in the target compound differs from fully aromatic imidazoles, such as 1-amino-2-(3-chlorobenz[b]thiophen-2-yl)-4-(4-(N,N-dimethylamino)benzylidene)-1H-imidazol-5(4H)-one (), which features a planar, conjugated system.

Thioether vs. Sulfonyl/Sulfonamide Linkages

The thioether group (-S-) in the target compound contrasts with sulfonyl (-SO₂-) linkages in compounds like 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (). Sulfonyl groups increase polarity and hydrogen-bonding capacity compared to thioethers, which are more lipophilic and less electronegative .

Structural and Conformational Comparisons

Isostructural Compounds

The isostructural compounds 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole and its fluorophenyl analog () exhibit planar conformations except for perpendicular fluorophenyl groups. This contrasts with the target compound’s dihydroimidazole, which may adopt non-planar conformations due to partial saturation .

Crystallography and Software Tools

Multiwfn () could further analyze electron density or electrostatic potentials in the target compound .

Research Implications and Gaps

  • Biological Activity: No data are available for the target compound, though analogs in and were synthesized for biological testing.
  • Structural Analysis : SHELX () and Multiwfn () are recommended for future crystallographic or electronic analyses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. For example, analogous imidazole-thioether derivatives are synthesized via nucleophilic substitution or catalytic coupling. Evidence from similar compounds suggests using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst under reflux (70–80°C) for 1 hour . Yield optimization requires precise stoichiometric control of reactants (e.g., 1.00 mmol of each precursor) and monitoring via TLC to terminate reactions at optimal conversion .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?

  • Methodological Answer :

  • ¹H NMR : Aromatic protons (e.g., chlorophenyl substituents) appear as multiplets in δ 7.15–8.01 ppm, while methyl groups (e.g., 5-methylisoxazole) resonate as singlets near δ 2.32–2.63 ppm .
  • IR : Thioether (C–S) stretches occur at ~600–700 cm⁻¹, and carbonyl (C=O) vibrations appear at ~1650–1750 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns consistent with imidazole and isoxazole cleavage .

Q. What purification methods are effective post-synthesis?

  • Methodological Answer : Recrystallization in aqueous acetic acid or isopropyl alcohol is effective for removing unreacted precursors. Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves structurally similar byproducts. Purity is validated via melting point consistency (e.g., 218–220°C for analogous imidazolones) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR or IR data during structural elucidation?

  • Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. For example, imidazole ring protons may shift due to keto-enol tautomerism. Use deuterated DMSO to stabilize specific tautomers and compare data with computed spectra (DFT simulations). For ambiguous peaks, employ 2D NMR (COSY, HSQC) to confirm connectivity .

Q. What strategies optimize the compound’s biological activity while minimizing off-target effects?

  • Methodological Answer :

  • Substituent Modification : Replace the 4-methylbenzylthio group with fluoro or nitro substituents to enhance target binding (see for fluorobenzylthio analogs) .
  • In Silico Screening : Dock derivatives into target proteins (e.g., kinases) using molecular dynamics to predict selectivity. Validate with enzyme inhibition assays (IC₅₀ measurements) .

Q. How to design experiments to assess environmental stability and transformation products?

  • Methodological Answer : Follow protocols from Project INCHEMBIOL ( ):

  • Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 25–50°C, analyzing degradation via HPLC-MS/MS.
  • Photolysis : Expose to UV light (λ = 254 nm) and identify radicals or quinone-like byproducts using EPR or LC-HRMS .

Q. How to evaluate structure-activity relationships (SAR) for derivatives with modified substituents?

  • Methodological Answer :

  • Synthetic Library : Prepare derivatives with systematic substitutions (e.g., 3-chlorophenyl → 4-fluorophenyl) using ’s hydrazine hydrate reflux method .
  • Biological Assays : Test against cell lines (e.g., cancer models) with dose-response curves. Correlate substituent electronegativity/logP with activity trends .

Q. How to address inconsistent bioactivity data across studies?

  • Methodological Answer : Variability may stem from assay conditions (e.g., serum concentration, cell passage number). Standardize protocols using OECD guidelines ( ):

  • Replicate experiments with four biological replicates and five technical replicates per condition .
  • Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to distinguish statistical vs. biological significance .

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